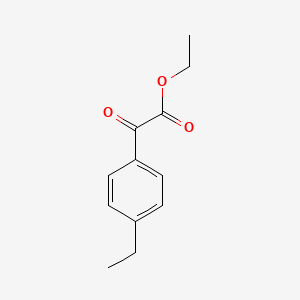

Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-5-7-10(8-6-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJMRYIXJNKHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374516 | |

| Record name | Ethyl 4-ethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-36-1 | |

| Record name | Ethyl 4-ethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-methylphenyl)-2-oxoacetate

A Note on the Subject Compound: Initial searches for "Ethyl 2-(4-ethylphenyl)-2-oxoacetate" yielded limited specific data, including a dedicated CAS number. To provide a comprehensive and well-referenced technical guide, this document focuses on the closely related and well-documented analog, Ethyl 2-(4-methylphenyl)-2-oxoacetate . This compound serves as a representative model for this class of α-keto esters, offering valuable insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Introduction: The α-Keto Ester Moiety in Drug Discovery

The α-keto ester functional group is a significant pharmacophore in medicinal chemistry. These motifs are found in numerous biologically active molecules and are prized for their unique electronic and steric properties.[1] The electrophilic nature of the ketone, positioned adjacent to an ester, allows for a range of chemical transformations and potential interactions with biological targets.[1][2] Ethyl 2-(4-methylphenyl)-2-oxoacetate is a valuable building block within this class, providing a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[][4]

Compared to their α-keto acid and α-keto amide counterparts, α-keto esters often present a favorable balance of reactivity and stability. They generally exhibit better membrane permeability than α-keto acids and can be more stable towards plasma esterases than other ester forms.[5][6] However, it is crucial to consider their potential for spontaneous hydrolysis, which can influence experimental outcomes and metabolic profiles.[7]

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-methylphenyl)-2-oxoacetate, also known as Ethyl 4-methylbenzoylformate, is a key research chemical.[][8] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5524-56-1 |

| Molecular Formula | C₁₁H₁₂O₃ |

| IUPAC Name | ethyl 2-(4-methylphenyl)-2-oxoacetate |

| Synonyms | Ethyl 4-methylbenzoylformate, Ethyl 2-oxo-2-(p-tolyl)acetate, Ethyl (4-methylphenyl)(oxo)acetate |

| InChIKey | ZGHJACPCSQNDGB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | [8][9][10] |

| Boiling Point | 291.4 °C at 760 mmHg | [11] |

| Flash Point | 128.3 °C | [11] |

| Refractive Index | 1.512 | [11] |

| XLogP3 | 2.4 | [8][9] |

| Hydrogen Bond Donor Count | 0 | [8][9] |

| Hydrogen Bond Acceptor Count | 3 | [8][9] |

| Rotatable Bond Count | 4 | [8][9] |

Synthesis and Characterization

The synthesis of aryl α-keto esters like Ethyl 2-(4-methylphenyl)-2-oxoacetate can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of an aromatic substrate, in this case, toluene, with an appropriate acylating agent such as ethyl oxalyl chloride.

Representative Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates a generalized workflow for the synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate via Friedel-Crafts acylation. The causality behind this choice of reaction lies in its efficiency for forming carbon-carbon bonds between aromatic rings and acyl groups, a cornerstone of industrial organic synthesis. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical as it polarizes the acyl chloride, rendering it a potent electrophile that can attack the electron-rich toluene ring.

Caption: A representative workflow for the synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard Friedel-Crafts acylation procedures.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the cooled suspension. Subsequently, a solution of toluene (1.0 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step is crucial for decomposing the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(4-methylphenyl)-2-oxoacetate.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-(4-methylphenyl)-2-oxoacetate and related α-keto esters are valuable intermediates for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[4][12] The dicarbonyl functionality allows for reactions with binucleophiles to construct rings such as pyrazoles, quinoxalines, and benzodiazepines.

The true value for drug development professionals lies in the compound's role as a versatile building block.[2] The phenyl ring can be further functionalized, and the keto and ester groups can be transformed into a wide array of other functionalities, enabling the exploration of a large chemical space for lead optimization.

The α-ketoamide moiety, which can be synthesized from α-keto esters, is a privileged motif in medicinal chemistry. It can act as a non-electrophilic scaffold to provide conformational rigidity or as an electrophilic warhead that can covalently interact with catalytic residues (like serine or cysteine) in enzyme active sites.[5][6] This dual reactivity makes it a powerful tool in the design of enzyme inhibitors.[5]

Safety and Handling

Ethyl 2-(4-methylphenyl)-2-oxoacetate is considered a hazardous substance and requires careful handling in a laboratory setting.[8]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[8]

Precautionary Measures and First Aid

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[13][14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Wash hands thoroughly after handling.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][15]

-

Ground and bond containers and receiving equipment to prevent static discharge.[13][14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

-

Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[13]

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[13]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

Conclusion

Ethyl 2-(4-methylphenyl)-2-oxoacetate is a valuable and versatile building block for chemical synthesis, particularly for researchers in drug discovery and medicinal chemistry. Its α-keto ester functionality provides a reactive handle for the construction of complex molecular architectures and diverse heterocyclic systems. While its direct biological activity is not extensively documented, its utility as a precursor to potentially bioactive compounds is significant. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

-

AA Blocks. (n.d.). ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

-

REALAB LLC. (n.d.). ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

hubergroup. (2019, July 18). Safety data sheet. Retrieved from [Link]

-

Fallacara, A. L., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 61(1), 1-22. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-isopropoxy-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Zaganjor, E., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. eLife, 10, e69905. Retrieved from [Link]

-

Fallacara, A. L., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 565-568. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl ((2-(aminocarbonyl)-4-methylphenyl)amino)(oxo)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2,3-dichloro-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 2-(2,3-dihydroxy-4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceDaily. (2025, January 9). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

-

ACS Omega. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-ethylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2,5-difluoro-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Retrieved from [Link]

-

LinkedIn. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciencedaily.com [sciencedaily.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aablocks.com [aablocks.com]

- 10. ethyl 2-(4-methylphenyl)-2-oxoacetate | REALAB LLC [realab.ua]

- 11. Ethyl 2-(4-methylphenyl)-2-oxoacetate|lookchem [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. meridianbioscience.com [meridianbioscience.com]

- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 15. leap.epa.ie [leap.epa.ie]

- 16. uwm.edu [uwm.edu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-ethylphenyl)-2-oxoacetate and its Analogs

This guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a molecule of significant interest in synthetic and medicinal chemistry. For drug development professionals, researchers, and scientists, a thorough understanding of a compound's physical and chemical characteristics is a critical prerequisite for its application, informing everything from reaction conditions to formulation and ADME-Tox profiling.

Molecular Identity and Structural Context

This compound belongs to the α-keto ester class of compounds. These molecules are valuable synthetic intermediates due to their dual reactivity at the ketone and ester carbonyl groups, serving as precursors for α-hydroxy acids, α-amino acids, and various heterocyclic systems.[1][2] Their utility in medicinal chemistry is also well-documented, with the α-ketoamide motif, a close relative, being recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[3]

The core structure consists of a central glyoxylate (oxoacetate) unit, an ethyl ester, and a phenyl ring substituted at the para-position with an ethyl group. The key to understanding its properties lies in how this specific combination of functional groups influences its behavior in both chemical and biological systems.

Table 1: Chemical Identifiers for this compound and Key Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (Target) | C₁₂H₁₄O₃ | 206.24 | Not Available |

| Ethyl 2-(4-methylphenyl)-2-oxoacetate | C₁₁H₁₂O₃ | 192.21 | 5524-56-1[4] |

| Ethyl 2-(4-isopropylphenyl)-2-oxoacetate | C₁₃H₁₆O₃ | 220.26 | 34906-84-8[5] |

| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | C₁₀H₉FO₃ | 196.18 | 1813-94-1 |

| Ethyl 2-(4-isobutylphenyl)-2-oxoacetate | C₁₄H₁₈O₃ | 234.29 | 60473-28-1[6] |

Predicted and Comparative Physical Properties

The physical state, melting point, boiling point, and solubility of a compound are dictated by the intermolecular forces governed by its structure. For the α-keto ester series, these are primarily van der Waals forces, dipole-dipole interactions, and potential for hydrogen bonding with solvent molecules.

Boiling Point

The boiling point is a strong indicator of the volatility of a compound and the strength of its intermolecular forces. For non-polar to moderately polar compounds of similar structure, the boiling point tends to increase with molecular weight due to stronger London dispersion forces.

Analysis of Analogs:

-

Ethyl 2-(4-fluorophenyl)-2-oxoacetate: 117-118 °C at 7 mmHg.

-

Ethyl 2-oxo-4-phenylbutyrate (a related aliphatic α-ketoester): 132 °C at 2 mmHg.[7]

Expert Insight and Prediction: The ethylphenyl derivative (MW: 206.24) has a higher molecular weight than both the methylphenyl (MW: 192.21) and fluorophenyl (MW: 196.18) analogs. Therefore, it is predicted to have a higher boiling point under equivalent pressure. The increasing alkyl chain length from methyl to ethyl to isopropyl will increase van der Waals interactions, leading to a progressive increase in boiling point across this series. The target compound's boiling point will likely fall between that of the methyl and isopropyl analogs.

Lipophilicity (LogP)

The partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (e.g., octanol) to its aqueous phase, is a critical parameter in drug development, influencing membrane permeability and absorption.

Computed Data for Analogs:

-

Ethyl 2-(4-methylphenyl)-2-oxoacetate: XLogP3 = 2.4.[4]

-

Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate: XLogP3-AA = 1.8.[8]

Expert Insight and Prediction: Lipophilicity is directly influenced by the size of hydrophobic regions of a molecule. The replacement of a methyl group (CH₃) with an ethyl group (CH₂CH₃) adds an additional methylene unit, which will increase the hydrophobicity. Therefore, the LogP of this compound is predicted to be slightly higher than the 2.4 value of its methyl analog. This increased lipophilicity may enhance membrane permeation but could also lead to lower aqueous solubility.

Spectroscopic and Analytical Characterization

While specific spectra for the target compound are not available, a standard analytical workflow would be employed for its characterization upon synthesis.

Expected Spectroscopic Signatures:

-

¹H NMR: Signals corresponding to the aromatic protons of the 1,4-disubstituted ring, two quartets and two triplets for the two distinct ethyl groups (one on the phenyl ring and one in the ester), and no other signals.

-

¹³C NMR: Resonances for the two carbonyl carbons (keto and ester), aromatic carbons, and the aliphatic carbons of the two ethyl groups.

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the ketone (~1730-1715 cm⁻¹) and the ester (~1750-1735 cm⁻¹).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄O₃).

Experimental Protocols for Physicochemical Determination

To ensure data integrity, the following standardized protocols are recommended for the empirical determination of the key physicochemical properties of this compound.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

This protocol provides a self-validating system for determining the lipophilicity of the compound.

Methodology:

-

Preparation of Phases: Prepare n-octanol and water that are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol at a concentration that is detectable in both phases.

-

Partitioning: In triplicate, combine 10 mL of the saturated n-octanol stock solution with 10 mL of saturated water in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for 15 minutes. Subsequently, centrifuge the funnels to ensure complete phase separation.

-

Sampling & Analysis: Carefully sample both the n-octanol and water phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination via the shake-flask method.

Protocol: Determination of Boiling Point at Reduced Pressure

Given the predicted high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all joints are properly sealed with vacuum grease.

-

Sample Addition: Place a small volume of the compound into the distillation flask along with a magnetic stir bar or boiling chips.

-

Vacuum Application: Gradually apply vacuum from a vacuum pump, monitoring the pressure with a manometer.

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the stable pressure reading from the manometer.

-

Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the corresponding value at atmospheric pressure (760 mmHg).

Chemical Stability and Handling

The stability of α-keto esters is a crucial consideration for storage and handling.

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding α-keto acid and ethanol. It is recommended to store the compound under anhydrous conditions.

-

Thermal Stability: As a high-boiling point liquid, it should be stable at room temperature. However, prolonged heating, especially in the presence of catalysts, could lead to decomposition or polymerization.

-

Safety Precautions: Based on data for analogous compounds like Ethyl 2-(4-fluorophenyl)-2-oxoacetate, this class of chemicals may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Caption: Key stability considerations for the α-keto ester scaffold.

Conclusion and Future Directions

While a complete experimental profile for this compound is not yet publicly documented, this guide establishes a robust framework for understanding its physicochemical properties through the analysis of its molecular structure and data from close chemical analogs. The provided protocols offer a clear path for researchers to generate the empirical data needed for applications in drug discovery and chemical synthesis. As a versatile α-keto ester, this compound holds significant potential as a building block, and the full characterization of its properties is a necessary next step to unlock its utility.

References

-

Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443. (n.d.). PubChem. [Link]

-

Ethyl 2-(4-isobutylphenyl)-2-oxoacetate, CAS No: 60473-28-1. (n.d.). Pharmaffiliates. [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020). ACS Omega. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. [Link]

-

Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate | C12H12O4 | CID 117313851. (n.d.). PubChem. [Link]

-

Ethyl 2-(4-ethylphenyl)acetate | C12H16O2 | CID 53419404. (n.d.). PubChem. [Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). ACS Publications. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 34906-84-8|Ethyl 2-(4-isopropylphenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

- 8. Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate | C12H12O4 | CID 117313851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety information and handling protocols for Ethyl 2-(4-ethylphenyl)-2-oxoacetate. As a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.

Chemical Identity and Physical Properties

This compound is an organic compound that belongs to the family of alpha-keto esters. Its structure features a central ethyl glyoxylate core attached to a para-ethylated phenyl group. This combination of a reactive alpha-keto ester moiety and a substituted aromatic ring makes it a versatile synthon in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | Calculated |

| Molecular Weight | 206.24 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs |

| Boiling Point | Not determined; analogs have high boiling points (e.g., ethyl 2-(4-fluorophenyl)-2-oxoacetate: 117-118 °C at 7 mmHg) | |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Hazard Identification and GHS Classification

Based on the consistent hazard profiles of its close analogs, this compound should be considered a hazardous substance. The anticipated Globally Harmonized System (GHS) classification is as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[1][4]

Signal Word: Warning [1][3][4]

Hazard Pictograms:

Caption: Recommended Personal Protective Equipment for handling this compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. [5][6]* Do not eat, drink, or smoke in areas where chemicals are handled.

-

Contaminated work surfaces should be decontaminated at the end of each procedure.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [5][6]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store away from heat, sparks, and open flames.

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point. Do not allow it to enter the sewage system.

-

Contaminated Packaging: Empty containers may retain product residues and should be treated as hazardous waste.

Experimental Workflow: Safe Use in a Typical Acylation Reaction

The following workflow illustrates the integration of safety protocols in a standard laboratory procedure involving this compound.

Caption: A typical experimental workflow incorporating safety measures at each step.

Step-by-Step Protocol:

-

Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is readily available.

-

Weighing and Transfer: While wearing gloves, a lab coat, and splash goggles, carefully weigh the required amount of this compound in the fume hood.

-

Reaction: Slowly add the compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential exposure.

-

Workup: After the reaction is complete, carefully quench the reaction mixture, being mindful of any potential exothermic processes.

-

Purification: Conduct purification steps, such as column chromatography, within the fume hood.

-

Waste Disposal: Collect all liquid and solid waste in appropriately labeled hazardous waste containers for disposal.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of science and drug discovery while prioritizing personal and environmental safety.

References

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

-

PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. [Link]

-

PubChem. Ethyl 2-(4-ethylphenyl)acetate. [Link]

-

Pharmaffiliates. Ethyl 2-(4-isobutylphenyl)-2-oxoacetate. [Link]

-

Chemical-Suppliers. Ethyl 2-(4-cyanophenyl)-2-oxoacetate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubChem. Ethyl 2-(4-hexylphenyl)-2-oxoacetate. [Link]

Sources

- 1. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 34906-84-8|Ethyl 2-(4-isopropylphenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Structure Elucidation of Ethyl 2-(4-ethylphenyl)-2-oxoacetate: A Multi-technique Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. Ethyl 2-(4-ethylphenyl)-2-oxoacetate, an aromatic keto ester, serves as an exemplary molecule for demonstrating a rigorous, multi-faceted approach to structure elucidation. This guide provides an in-depth walkthrough of the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Beyond presenting protocols, this paper delves into the causality behind experimental choices, emphasizing a self-validating system where data from each technique corroborates the others, leading to an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before embarking on advanced spectroscopic analysis, the logical first step is to determine the molecular formula and the degree of unsaturation (also known as the Hydrogen Deficiency Index or HDI). This foundational information dictates the possible structural features, such as rings and multiple bonds, that must be accounted for in subsequent analyses.

Molecular Formula: C₁₂H₁₄O₃

Degree of Unsaturation (HDI) Calculation: The formula for HDI is: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For this compound: HDI = 12 - (14/2) + 1 = 6

An HDI of 6 is a significant clue. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees of unsaturation are readily assigned to the two carbonyl groups (one ketone, one ester) present in the proposed structure. This initial calculation aligns perfectly with the expected molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] A combination of 1D (¹H, ¹³C) and 2D experiments provides a detailed map of atomic connectivity.

¹H NMR Spectroscopy: Proton Environment and Neighborhood

Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and the number of neighboring protons (splitting pattern).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.95 | Doublet (d) | 2H | Ha (Aromatic) | Protons ortho to the electron-withdrawing keto-ester group are deshielded and appear downfield. Split by Hb. |

| ~ 7.30 | Doublet (d) | 2H | Hb (Aromatic) | Protons meta to the keto-ester group are less deshielded. Split by Ha. |

| 4.40 | Quartet (q) | 2H | Hc (Ester -CH₂-) | Methylene protons adjacent to the ester oxygen are deshielded. Split into a quartet by the three neighboring Hd protons. |

| 2.75 | Quartet (q) | 2H | He (Aryl -CH₂-) | Methylene protons of the ethyl group on the benzene ring. Split into a quartet by the three neighboring Hf protons. |

| 1.40 | Triplet (t) | 3H | Hd (Ester -CH₃) | Methyl protons of the ethyl ester group. Split into a triplet by the two neighboring Hc protons. |

| 1.25 | Triplet (t) | 3H | Hf (Aryl -CH₃) | Methyl protons of the ethyl group on the ring. Split into a triplet by the two neighboring He protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift provides insight into the functional group and hybridization of each carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 186.5 | C=O (Ketone) | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 163.0 | C=O (Ester) | The ester carbonyl carbon is also deshielded, but typically appears slightly upfield from a ketone. |

| ~ 152.0 | C4 (Aromatic) | Quaternary aromatic carbon attached to the ethyl group. Its chemical shift is influenced by the alkyl substituent. |

| ~ 130.5 | C1 (Aromatic) | Quaternary aromatic carbon attached to the keto-ester group. |

| ~ 129.8 | C2/C6 (Aromatic) | Aromatic CH carbons ortho to the keto-ester group. |

| ~ 128.5 | C3/C5 (Aromatic) | Aromatic CH carbons meta to the keto-ester group. |

| ~ 62.5 | C7 (Ester -OC H₂-) | The ester methylene carbon is deshielded by the adjacent oxygen atom. |

| ~ 29.0 | C9 (Aryl -C H₂-) | The benzylic methylene carbon of the ethyl group. |

| ~ 15.0 | C10 (Aryl -C H₃) | The methyl carbon of the aryl-ethyl group. |

| ~ 14.0 | C8 (Ester -C H₃) | The methyl carbon of the ethyl ester group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024) due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the FID similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the most telling signals are the two distinct carbonyl stretches.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 1735 | Strong, Sharp | C=O Stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than an aromatic ketone. |

| ~ 1685 | Strong, Sharp | C=O Stretch (Aryl Ketone) | Conjugation with the aromatic ring lowers the vibrational frequency of the ketone carbonyl compared to a saturated ketone.[3] |

| ~ 3050-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| ~ 2980-2850 | Medium | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the two ethyl groups. |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1250 | Strong | C-O Stretch (Ester) | The stretching vibration of the ester C-O single bond is a prominent feature. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

-

Background Scan: Perform a background scan of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Rationale |

|---|---|---|

| 207.0965 | [M+H]⁺ | The protonated molecular ion. The high-resolution mass (HRMS) should match the calculated exact mass of C₁₂H₁₅O₃⁺ (207.09647). |

| 229.0784 | [M+Na]⁺ | A common adduct observed in ESI, where the molecule coordinates with a sodium ion. Calculated exact mass for C₁₂H₁₄O₃Na⁺ is 229.07842. |

| 179.0652 | [M - C₂H₄ + H]⁺ | Fragmentation via McLafferty rearrangement of the ethyl group on the phenyl ring. |

| 162.0652 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 133.0653 | [M - C₂H₅O₂C]⁺ | Cleavage of the ester group to yield the 4-ethylbenzoyl cation. |

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of an organic compound.

Chromatographic Analysis: Ensuring Sample Purity

The integrity of all spectroscopic data relies on the purity of the sample. HPLC is the preferred method for assessing the purity of a non-volatile compound like this compound.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (due to the aromatic ring).

-

Injection Volume: 10 µL.

-

-

Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthesis of All Evidence: The Final Verdict

-

MS and Elemental Analysis establish the molecular formula C₁₂H₁₄O₃.

-

The HDI of 6 is satisfied by a benzene ring (4) and two carbonyl groups (2).

-

IR spectroscopy confirms the presence of two distinct carbonyls (ester and conjugated ketone) and the aromatic ring.

-

¹³C NMR validates the carbon count and identifies the chemical environments, including two C=O carbons, six aromatic carbons, and four distinct aliphatic carbons, perfectly matching the proposed structure.

-

¹H NMR provides the definitive blueprint. It shows the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring, an ethyl group attached to the ring, and an ethyl group in an ester environment. The integration values (2H:2H:2H:3H:2H:3H) are fully consistent.

-

HPLC confirms that the analyzed sample is of high purity, ensuring the observed spectroscopic signals are not from contaminants.

Each technique provides a piece of the puzzle, and together they form a self-validating and compelling case for the structure of this compound. This rigorous, evidence-based workflow is essential for ensuring scientific integrity in research and development.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Primary fragmentation pathways for this compound in ESI-MS.

References

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(4-ethylphenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(4-hexylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-oxo-1,2-di-(4-ethylphenyl)ethyl 4-[[[(2,6-dimethylphenyl) amino]carbonyl]-methyl]-1-piperazineacetate. PrepChem.com. [Link]

-

PubChem. Ethyl 2-(2-formyl-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

University of Birmingham. Spectra of ethyl acetate. University of Birmingham. [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry. Wiley-VCH. (2016). [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. The Royal Society of Chemistry. [Link]

-

PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. (2020). [Link]

-

SpectraBase. Ethyl 2-(4-ethylphenyl)butanoate. John Wiley & Sons, Inc. [Link]

-

Evans, M. Structure Elucidation of Organic Compounds. YouTube. (2023). [Link]

-

Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

This guide provides a detailed analysis of the spectroscopic data for Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a compound of interest in synthetic chemistry and drug discovery. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies described herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.

Introduction

This compound is an α-keto ester derivative of benzene. The presence of both a keto and an ester functional group in conjugation with a substituted aromatic ring gives this molecule unique chemical properties and spectroscopic features. Accurate characterization of such molecules is paramount for confirming their identity and purity, which are critical aspects of chemical research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester and the 4-ethylphenyl moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~1.40 | Triplet | 3H | ~7.1 |

| -Ph-CH₂-CH₃ | ~1.25 | Triplet | 3H | ~7.6 |

| -Ph-CH₂-CH₃ | ~2.70 | Quartet | 2H | ~7.6 |

| -O-CH₂-CH₃ | ~4.45 | Quartet | 2H | ~7.1 |

| Aromatic H | ~7.35 | Doublet | 2H | ~8.2 |

| Aromatic H | ~7.95 | Doublet | 2H | ~8.2 |

Interpretation:

-

Ethyl Ester Group: The methylene protons (-O-CH₂-) are expected to appear as a quartet around 4.45 ppm due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) will resonate as a triplet at approximately 1.40 ppm.

-

4-Ethylphenyl Group: The aromatic protons will present as two doublets in the region of 7.35-7.95 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the oxoacetate group are deshielded and appear further downfield. The benzylic methylene protons (-Ph-CH₂-) will be a quartet around 2.70 ppm, and the associated methyl protons will be a triplet near 1.25 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-CH₃ | ~14.1 |

| -Ph-CH₂-CH₃ | ~15.5 |

| -Ph-CH₂-CH₃ | ~29.0 |

| -O-CH₂-CH₃ | ~62.3 |

| Aromatic C-H | ~129.5 |

| Aromatic C-H | ~130.0 |

| Aromatic C (ipso to ethyl) | ~129.8 |

| Aromatic C (ipso to oxoacetate) | ~152.0 |

| Ester C=O | ~163.5 |

| Ketone C=O | ~185.8 |

Interpretation:

-

The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~185.8 ppm) than the ester carbonyl (~163.5 ppm).

-

The aromatic carbons will resonate in the 129-152 ppm range. The ipso-carbons (carbons attached to substituents) will have distinct shifts.

-

The aliphatic carbons of the two ethyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | ~1680-1700 | Strong, sharp absorption |

| C=O (Ester) | ~1720-1740 | Strong, sharp absorption |

| C-O (Ester) | ~1100-1300 | Strong absorption |

| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |

| C-H (Aliphatic) | ~2850-3000 | Medium to strong absorptions |

| C=C (Aromatic) | ~1450-1600 | Medium to weak absorptions |

Interpretation:

The IR spectrum will be dominated by two strong carbonyl stretching bands. The ketone carbonyl will likely absorb at a lower wavenumber than the ester carbonyl due to conjugation with the aromatic ring. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.24 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular ion) |

| 177 | [M - C₂H₅]⁺ |

| 161 | [M - OC₂H₅]⁺ |

| 133 | [C₉H₉O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 206. Common fragmentation pathways would involve the loss of the ethoxy group from the ester ([M - OC₂H₅]⁺) and cleavage at the α-keto position, leading to characteristic acylium ions.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound, through NMR, IR, and MS, provides a comprehensive structural profile of the molecule. While experimental data for this specific compound is limited, predictive analysis based on closely related analogues and fundamental spectroscopic principles allows for a reliable interpretation of its key spectral features. The protocols outlined in this guide provide a solid foundation for the experimental determination and validation of these spectroscopic properties.

References

-

The Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(4-ethylphenyl)-2-oxoacetate: Molecular Weight, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-ethylphenyl)-2-oxoacetate, a ketoester of interest in organic synthesis and potential applications in drug discovery. While direct extensive documentation for this specific molecule is limited, this paper establishes its core properties through logical deduction from closely related analogs and foundational chemical principles. This guide will cover the determination of its molecular weight, key physicochemical properties, proposed synthetic pathways, and relevant analytical methodologies for its characterization.

Introduction: Unveiling a Novel Ketoester

This compound belongs to the class of α-ketoesters, which are characterized by a ketone and an ester functional group separated by a carbonyl group. This arrangement of functional groups makes them versatile building blocks in organic synthesis, capable of undergoing a variety of chemical transformations. Their utility is particularly noted in the synthesis of heterocyclic compounds and other complex molecules with potential biological activity. The presence of the 4-ethylphenyl moiety introduces specific steric and electronic properties that can influence the reactivity and potential applications of the molecule in medicinal chemistry and materials science.

Determination of Molecular Weight and Chemical Formula

The structure of Ethyl 2-(4-methylphenyl)-2-oxoacetate is known, and its chemical formula is C11H12O3[1]. The distinction between this analog and the target molecule is the substitution of a methyl group (-CH3) with an ethyl group (-CH2CH3) on the phenyl ring. This substitution results in the addition of one carbon atom and two hydrogen atoms.

Therefore, the chemical formula for this compound is deduced to be C12H14O3 .

Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

Molecular Weight Calculation: (12 x 12.011) + (14 x 1.008) + (3 x 15.999) = 144.132 + 14.112 + 47.997 = 206.241 g/mol

This calculated molecular weight is a critical parameter for any experimental work involving this compound, from reaction stoichiometry to analytical characterization.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C12H14O3 |

| Molecular Weight | 206.241 g/mol |

| CAS Number | Not Assigned |

Physicochemical Properties and Structural Insights

The physicochemical properties of this compound can be inferred from its structure and comparison with related compounds.

Structural Diagram:

Caption: 2D structure of the related compound Ethyl 2-(4-ethylphenyl)acetate. The target compound, this compound, features an additional ketone group on the carbon adjacent to the phenyl ring.

Predicted Properties:

-

Physical State: Likely to be a liquid or a low-melting solid at room temperature.

-

Solubility: Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. Its solubility in water is predicted to be low due to the presence of the aromatic ring and the ester group.

-

Boiling Point: The boiling point is expected to be higher than that of similar, lower molecular weight compounds due to increased van der Waals forces.

-

Reactivity: The α-ketoester functionality is the most reactive site in the molecule. The ketone group is susceptible to nucleophilic attack, and the ester group can undergo hydrolysis or transesterification. The aromatic ring can participate in electrophilic substitution reactions.

Synthesis and Reaction Pathways

While a specific, documented synthesis for this compound is not readily found, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. A common method for the synthesis of α-ketoesters is the oxidation of the corresponding α-hydroxy esters or the reaction of an acid chloride with an appropriate nucleophile.

A potential synthetic pathway could involve the Friedel-Crafts acylation of ethylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Analytical Characterization

The characterization of this compound would rely on a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the ethyl group on the phenyl ring, and the ethyl ester group. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern of the aromatic ring.

-

¹³C NMR would provide signals for all the unique carbon atoms in the molecule, including the two carbonyl carbons of the ketoester group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1680-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, would likely be suitable.

-

Gas Chromatography (GC): GC could also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar chemical compounds should be followed. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Although direct experimental data is scarce, its fundamental properties, including a calculated molecular weight of 206.241 g/mol , have been established through sound chemical reasoning and comparison with known analogs. The proposed synthetic and analytical methodologies provide a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, paving the way for its exploration in various fields of chemical and pharmaceutical research.

References

-

PubChem. Ethyl 2-(4-ethylphenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

Sources

Navigating the Procurement of Ethyl 2-(4-ethylphenyl)-2-oxoacetate: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape and synthetic accessibility of Ethyl 2-(4-ethylphenyl)-2-oxoacetate. As a crucial building block in various research and development endeavors, understanding the procurement pathways for this specialized α-keto ester is paramount.

Executive Summary: Availability and Procurement Strategy

This compound is a specialized organic compound that is not widely available as a stock chemical from major commercial suppliers. Its niche applications in targeted research and drug discovery mean that it is typically synthesized on demand. Therefore, a successful procurement strategy will likely involve either engaging a custom synthesis provider or undertaking its preparation in a laboratory setting. This guide outlines both of these critical pathways.

Sourcing through Custom Synthesis: Identifying the Right Partner

For research teams without the capacity or desire for in-house synthesis, partnering with a custom synthesis organization is the most effective route to obtaining this compound. These companies offer bespoke synthesis of molecules on a fee-for-service (FFS) or full-time equivalent (FTE) basis.

Key Considerations When Selecting a Custom Synthesis Partner:

-

Expertise: Look for companies with demonstrated experience in multi-step organic synthesis, particularly in the area of aromatic ketones and esters.

-

Scale: Ensure the provider can meet your required scale, from milligrams for initial screening to kilograms for later-stage development.

-

Confidentiality: A robust Confidentiality Disclosure Agreement (CDA) is essential to protect intellectual property.

-

Analytical Capabilities: The partner should have comprehensive analytical facilities (NMR, LC-MS, etc.) to ensure the purity and identity of the final compound.

Table 1: Prominent Custom Synthesis Providers

| Company | Service Models | Key Strengths | Website |

| Enamine | FFS & FTE | Large portfolio of building blocks, expertise in multistep organic synthesis. | [1] |

| Apex Molecular | FFS & FTE | Bespoke project design based on complexity, strong background in literature-based synthesis. | [Link][2] |

| Otava Chemicals | Custom Synthesis | Over 20 years of experience, with facilities in North America and Europe. | [Link][3] |

| Richman Chemical | Custom Synthesis & Toll Manufacturing | Full range of synthesis services, including sourcing of hard-to-find raw materials. | [Link][4] |

| Biosynth | Custom Synthesis | Over 55 years of experience, specializing in complex organic synthesis. | [5] |

| Atlanchim Pharma | Fee for Service | Expertise in heterocycles, carbohydrates, and chiral molecules. | [Link][6] |

Laboratory Synthesis of this compound: An Overview of Methodologies

For research groups equipped for organic synthesis, preparing this compound in-house can be a viable option. Several established methods for the synthesis of aryl α-keto esters can be adapted for this specific target.

Friedel-Crafts Acylation of Ethylbenzene

A primary and direct route to aryl ketones is the Friedel-Crafts acylation.[7][8][9] This method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.

Reaction Scheme:

Sources

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. apexmolecular.com [apexmolecular.com]

- 3. Custom Synthesis [otavachemicals.com]

- 4. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 5. biosynth.com [biosynth.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: Understanding the Core Chemistry of a Versatile Intermediate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-(4-ethylphenyl)-2-oxoacetate

This compound is a member of the α-keto ester class of organic compounds. Structurally, it features an aromatic ethylphenyl group attached to a highly functionalized two-carbon chain containing adjacent ketone and ethyl ester groups. This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The reactivity endowed by the α-dicarbonyl moiety is the very source of its synthetic utility; however, it also dictates its stability profile and necessitates specific storage and handling protocols to ensure its integrity over time.

As Senior Application Scientists, our experience has shown that a foundational understanding of a compound's stability is not merely a matter of compliance but a critical prerequisite for reproducible and successful research. An intermediate that has degraded can lead to failed reactions, impure products, and the costly loss of time and resources. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offering field-proven protocols for its optimal storage and methods for its stability assessment.

Section 1: Chemical Profile and Inferred Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The key features are:

-

The α-Keto Ester System: The presence of two adjacent carbonyl groups creates a highly electrophilic system. This functionality is susceptible to nucleophilic attack and can participate in a variety of chemical transformations.[2]

-

The Ester Linkage: The ethyl ester is a classic functional group that is prone to hydrolysis, particularly under acidic or basic conditions.

-

The Aromatic Ring: The phenyl group, while generally stable, can influence the reactivity of the adjacent carbonyl group and can be a site for photochemical reactions.

While specific degradation kinetics for this exact molecule are not widely published, the general class of α-keto acids and their esters are noted for having excellent stability when handled and stored correctly.[1] Data from structurally similar analogs provide a strong basis for inferring its stability profile and defining best practices.

Section 2: Key Factors Influencing Stability and Potential Degradation Pathways

The integrity of this compound can be compromised by several environmental factors. Understanding these potential degradation pathways is essential for developing a robust storage strategy.

Hydrolytic Degradation

The most common degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acid and base, yielding the corresponding carboxylic acid, 2-(4-ethylphenyl)-2-oxoacetic acid, and ethanol. The proximity of the ketone may influence the rate of hydrolysis compared to a simple ethyl ester. It is imperative to protect the compound from moisture and pH extremes.

Thermal Stress

While many α-keto esters are stable at room temperature, elevated temperatures can provide the necessary activation energy for degradation.[3] Potential thermal degradation pathways for compounds with similar structures can include decarboxylation or complex homolytic cleavage reactions, leading to a variety of byproducts.[4][5]

Photostability

Organic molecules containing aromatic rings and carbonyl groups are often susceptible to degradation when exposed to light, particularly UV radiation.[4] This energy can promote the formation of radical species, initiating a cascade of degradation reactions. Therefore, protection from light is a critical storage parameter.

Oxidative Stability

The presence of atmospheric oxygen can pose a risk, especially over long-term storage. While the core structure is not exceptionally prone to oxidation, trace impurities or specific conditions (such as the presence of base and air) can facilitate oxidative cleavage or other transformations, as has been observed in related compounds.[6] Storing under an inert atmosphere is the most effective preventative measure.

Caption: Key degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical principles outlined and data from analogous compounds, a multi-faceted approach to storage is required to ensure long-term stability.

Optimal Storage Conditions

The primary goal is to mitigate exposure to moisture, heat, light, and oxygen. Manufacturer data for similar α-keto esters consistently recommends cool, dry, and dark conditions.[7][8]

| Parameter | Recommended Condition | Not Recommended | Rationale |

| Temperature | 2-8°C (Refrigerator)[8] or Room Temp[3] | Elevated Temperatures (>30°C) | Minimizes risk of thermal degradation. Refrigeration is preferred for long-term storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[7] | Air | Prevents slow oxidative degradation and minimizes exposure to atmospheric moisture. |

| Light | Amber Glass Vial / Opaque Container | Clear Glass / Direct Light Exposure | Protects against photolytic degradation.[9] |

| Container | Tightly Sealed Container[7] | Loosely Capped or Open Container | Prevents ingress of atmospheric moisture and oxygen. |

| Environment | Dry, Well-Ventilated Area | Humid Environments | Minimizes risk of hydrolysis from ambient moisture. |

Best Practices for Handling

Proper handling during use is as critical as long-term storage.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: For transfers and aliquoting, use a glove box or an inert gas blanket (e.g., argon) to displace air in the container.

-

Minimize Exposure: Work efficiently to minimize the time the container is open.

-

Material Compatibility: Use clean, dry glass or compatible polymer (e.g., PTFE) labware. Avoid reactive materials.

-

Sealing: After use, flush the headspace with inert gas before tightly resealing the container. For screw-cap vials, using PTFE-lined caps provides a superior seal.

Section 4: Experimental Protocols for Stability Assessment

To empirically validate the stability of a specific batch of this compound, a forced degradation study is an essential tool. This process subjects the compound to accelerated stress conditions to rapidly identify potential liabilities.

Forced Degradation Study Protocol

Objective: To identify likely degradation products and sensitive conditions for this compound.

Methodology:

-

Stock Solution Preparation: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Stress: Incubate a sealed vial of the stock solution at 80°C for 48 hours.

-

Photostability: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.

-

-

Neutralization: After the incubation period, cool the vials to room temperature and neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. An LC-MS method is highly beneficial for identifying the mass of degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that cause significant degradation highlight the key sensitivities of the molecule.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a stable compound when appropriate measures are taken to protect it from environmental stressors. Its primary vulnerabilities are hydrolysis, and to a lesser extent, degradation from heat, light, and oxygen. By implementing the storage and handling protocols detailed in this guide—specifically, storing the compound in a tightly sealed, opaque container under an inert atmosphere at refrigerated temperatures—researchers can ensure its chemical integrity and achieve reliable, reproducible results in their synthetic applications. The use of proactive stability assessments, such as forced degradation studies, further empowers scientists to confidently use this valuable intermediate in drug development and chemical research.

References

-